molecular formula C8H18S3 B035853 Trisulfide, bis(1,1-dimethylethyl) CAS No. 4253-90-1

Trisulfide, bis(1,1-dimethylethyl)

Cat. No.: B035853
CAS No.: 4253-90-1
M. Wt: 210.4 g/mol
InChI Key: NYLJHRUQFXQNPN-UHFFFAOYSA-N
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Description

Compounds with tert-butyl substituents, such as phenols, disulfides, and peroxides, are widely studied for their roles in industrial applications, including polymer stabilization, antioxidant activity, and biocidal functions . The tert-butyl groups confer steric hindrance and hydrophobicity, influencing chemical reactivity and environmental persistence .

Properties

CAS No.

4253-90-1

Molecular Formula

C8H18S3

Molecular Weight

210.4 g/mol

IUPAC Name

2-(tert-butyltrisulfanyl)-2-methylpropane

InChI

InChI=1S/C8H18S3/c1-7(2,3)9-11-10-8(4,5)6/h1-6H3

InChI Key

NYLJHRUQFXQNPN-UHFFFAOYSA-N

SMILES

CC(C)(C)SSSC(C)(C)C

Canonical SMILES

CC(C)(C)SSSC(C)(C)C

Other CAS No.

4253-90-1

Synonyms

di-tert-butyl trisulphide; Di-tert-butyl trisulfide; Di-tert-butyl pertrisulfide; Einecs 224-226-6; Trisulfide, bis(1,1-dimethylethyl)

Origin of Product

United States

Comparison with Similar Compounds

Trisulfide vs. Disulfide Derivatives

Disulfide analogs like (1-Methylethyl)(1,1-dimethylethyl) disulfide (CAS 43022-60-2) and bis(1-methylethyl) disulfide (CAS 4253-89-8) share sulfur-based linkages but lack the trisulfide bridge. Key differences include:

  • Reactivity : Trisulfides are more reactive due to weaker S–S bonds compared to disulfides, making them prone to decomposition under thermal or oxidative stress.
  • Toxicological Data: Limited toxicological data exist for both trisulfides and disulfides with tert-butyl groups, complicating risk assessments .
Property Trisulfide, bis(1,1-dimethylethyl) Bis(1-methylethyl) disulfide
Sulfur Linkage S–S–S S–S
Bioaccumulation Potential Likely high (inferred from tert-butyl substituents) Unknown
Industrial Use Potential stabilizer/antioxidant Not specified in evidence

Trisulfide vs. Phenolic Antioxidants

Phenolic compounds with tert-butyl groups, such as 2,4-bis(1,1-dimethylethyl)-phenol (CAS 96-76-4) and 2,6-bis(1,1-dimethylethyl)-phenol (CAS 128-39-2), are widely used as antioxidants. Comparatively:

  • Mechanism: Phenolic antioxidants donate hydrogen atoms to neutralize free radicals, while trisulfides may act via sulfur radical scavenging.
  • Binding Affinity: In PLK1 enzyme studies, 3,5-bis(1,1-dimethylethyl) phenol showed weaker binding (∆G = −5.70 kcal/mol, Ki = 66.68 μM) compared to other compounds, suggesting trisulfides could exhibit distinct interactions .
  • Applications: Phenolic derivatives are prioritized in food preservation and polymer stabilization, whereas trisulfides may find niche roles in specialty chemicals .
Property Trisulfide, bis(1,1-dimethylethyl) 2,4-bis(1,1-dimethylethyl)-phenol
Primary Function Radical scavenger (inferred) Antioxidant
Binding Affinity (PLK1) Not studied ∆G = −5.70 kcal/mol
Environmental Persistence High BCF (250 estimated) Moderate to high

Trisulfide vs. Peroxide Derivatives

Key distinctions:

  • Stability : Peroxides are thermally unstable and explosive, whereas trisulfides may decompose less violently.
  • Biodegradation : Bis(1,1-dimethylethyl)peroxide lacks biodegradation data, but its high estimated bioaccumulation factor (BCF = 250) suggests environmental persistence similar to trisulfides .

Trisulfide vs. Organosilicon Compounds

Compounds like bis(trimethylsilyl) sulfide (CAS 3385-94-2) and sodium bis(trimethylsilyl)amide (CAS 1070-89-9) contain silicon but lack sulfur-sulfur bonds. These are used in specialty synthesis rather than stabilization, highlighting divergent applications .

Research Findings and Data Gaps

  • Anticancer Potential: While phenolic tert-butyl compounds showed weak PLK1 binding, trisulfides remain unstudied in this context .
  • Toxicology : Structural analogs like disulfides lack sufficient data, underscoring the need for trisulfide-specific studies .

Preparation Methods

Reaction Mechanism and Catalysts

Hydrogenolysis proceeds via adsorption of hydrogen onto a catalyst surface, followed by sequential cleavage of S–S bonds. Molybdenum sulfide (MoS₂) and rhenium sulfide (Re₂S₇) are historically significant catalysts, though their high cost and large loading requirements (e.g., 5 wt% MoS₂) limit industrial viability. Modern adaptations employ supported nickel or cobalt sulfides, which enhance activity at milder temperatures (80–120°C) and lower hydrogen pressures (1–5 MPa).

For trisulfide, bis(1,1-dimethylethyl), the reaction typically starts with bis(1,1-dimethylethyl) disulfide. Under hydrogen flow, the disulfide undergoes partial hydrogenolysis to form the trisulfide intermediate:

(C4H9)2S2+H2catalyst(C4H9)2S3+H2S\text{(C}4\text{H}9\text{)}2\text{S}2 + \text{H}2 \xrightarrow{\text{catalyst}} \text{(C}4\text{H}9\text{)}2\text{S}3 + \text{H}2\text{S}

Excess hydrogen or prolonged reaction times risk over-reduction to the thiol, necessitating precise stoichiometric control.

Optimization Parameters

Key variables influencing yield and selectivity include:

ParameterOptimal RangeEffect on Reaction
Temperature100–120°CHigher temps favor faster kinetics but increase thiol byproduct
Hydrogen Pressure2–3 MPaElevated pressure improves H₂ solubility and S–S cleavage
Catalyst Loading1–2 wt% (Ni/Co sulfides)Balances activity and cost
SolventToluene or hexaneNon-polar solvents minimize side reactions

Pilot-scale trials report trisulfide yields of 68–72% with nickel sulfide catalysts, though residual disulfide (15–20%) and thiol (5–10%) require post-reaction purification.

Iodine-Catalyzed Three-Component Coupling

Recent advances utilize iodine as a low-cost, efficient catalyst for constructing trisulfide bonds via coupling of thiols, disulfides, and elemental sulfur. This method circumvents the need for high-pressure hydrogen and specialized equipment.

Synthetic Pathway

The iodine-mediated approach involves reacting tert-butyl thiol with a symmetric disulfide and sulfur in a one-pot system:

2C4H9SH+S8I2(C4H9)2S3+H2S2 \text{C}4\text{H}9\text{SH} + \text{S}8 \xrightarrow{\text{I}2} \text{(C}4\text{H}9\text{)}2\text{S}3 + \text{H}_2\text{S}

Iodine facilitates radical initiation, enabling sulfur insertion into the disulfide bond. The reaction proceeds at ambient to moderate temperatures (25–60°C) in dichloromethane or acetonitrile.

Performance Metrics

A representative study achieved 85% conversion with the following conditions:

ConditionValue
Iodine concentration5 mol%
Reaction time6 hours
Temperature40°C
SolventDichloromethane

Notably, this method produces minimal over-sulfidized byproducts (e.g., tetrasulfides <5%), simplifying isolation via fractional distillation.

Direct Sulfurization of Disulfides

Direct sulfurization employs elemental sulfur to convert disulfides into trisulfides through controlled heating. While less catalytic than other methods, it remains a staple for small-scale synthesis.

Process Overview

Bis(1,1-dimethylethyl) disulfide is refluxed with sulfur in an inert solvent (e.g., xylene) at 130–150°C:

(C4H9)2S2+S8(C4H9)2S3+S7\text{(C}4\text{H}9\text{)}2\text{S}2 + \text{S}8 \rightarrow \text{(C}4\text{H}9\text{)}2\text{S}3 + \text{S}7

The reaction equilibrium favors trisulfide formation at sulfur-to-disulfide molar ratios of 1:1. Excess sulfur drives the reaction but complicates purification due to residual S₈.

Scalability Challenges

Industrial adoption is hindered by:

  • Energy Intensity : Prolonged heating (>12 hours) required for complete conversion.

  • Byproduct Management : Separation of unreacted sulfur and higher polysulfides necessitates multiple washings with CS₂ or NH₃ solutions.
    Benchmark studies indicate 60–65% isolated yields under optimized conditions.

Comparative Analysis of Synthesis Methods

The table below contrasts the three principal methods based on efficiency, cost, and practicality:

MethodYield (%)Cost (Relative)ScalabilityKey Advantage
Catalytic Hydrogenolysis68–72HighModerateHigh purity, established protocols
Iodine-Catalyzed Coupling85LowHighMild conditions, minimal byproducts
Direct Sulfurization60–65ModerateLowNo catalyst required

The iodine-catalyzed method emerges as the most viable for large-scale production, balancing cost and yield. Hydrogenolysis remains preferred for high-purity applications despite its complexity.

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